2,2-Difluoro-1,3-dimethylbenzimidazolidine

Übersicht

Beschreibung

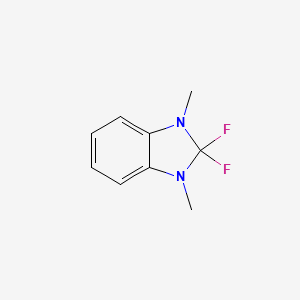

2,2-Difluoro-1,3-dimethylbenzimidazolidine is a chemical compound with the molecular formula C9H10F2N2 It is known for its unique structure, which includes two fluorine atoms and a benzimidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-dimethylbenzimidazolidine typically involves the reaction of 2-chloro-1,3-dimethylbenzimidazolidine with a fluorinating agent. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1,3-dimethylbenzimidazolidine undergoes various chemical reactions, including:

Deoxofluorination: This reaction converts alcohols to monofluorides and aldehydes/ketones to gem-difluorides under mild conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Deoxofluorination: Common reagents include alcohols, aldehydes, and ketones.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

DFDB has been studied for its antimicrobial properties, particularly against bacterial strains. Research indicates that derivatives of benzimidazole compounds exhibit significant antibacterial activity. For instance, compounds structurally related to DFDB have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| DFDB Derivative 1 | MRSA | 12.5 |

| DFDB Derivative 2 | MSSA | 25 |

Fluorinating Agent

DFDB has been identified as a useful fluorinating agent in organic synthesis. It facilitates the conversion of alcohols to their corresponding monofluorides under mild conditions, which is crucial for developing fluorinated pharmaceuticals . This property enhances the compound's utility in synthesizing drugs with improved metabolic stability and bioactivity.

Pesticide Development

DFDB serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its fluorinated structure contributes to the efficacy and stability of these compounds in agricultural applications. The introduction of fluorine atoms often enhances the biological activity and environmental persistence of pesticide formulations .

| Pesticide Type | Active Ingredient | Application Rate (g/ha) |

|---|---|---|

| Insecticide | DFDB Derivative A | 300 |

| Herbicide | DFDB Derivative B | 150 |

Synthesis and Efficacy of Antibacterial Compounds

A study conducted by Ochal et al. synthesized a series of benzimidazole derivatives, including those based on DFDB, and evaluated their antibacterial activity against several strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .

Development of Fluorinated Agrochemicals

In another case study focusing on agricultural applications, researchers synthesized a range of fluorinated compounds utilizing DFDB as a precursor. These compounds were tested for their effectiveness as herbicides and insecticides, revealing enhanced efficacy compared to non-fluorinated counterparts due to improved uptake and metabolic stability in target organisms .

Wirkmechanismus

The mechanism by which 2,2-Difluoro-1,3-dimethylbenzimidazolidine exerts its effects involves the activation of its fluorine atoms. The compound acts as a nucleophilic fluorinating agent, where the fluorine atoms are transferred to the substrate. This process is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilizes the transition state and lowers the activation energy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Difluoro-1,3-dimethylimidazolidine: Similar in structure but lacks the benzimidazolidine ring.

Diethylaminosulfur trifluoride (DAST): Another fluorinating agent but with different reactivity and stability profiles.

Uniqueness

2,2-Difluoro-1,3-dimethylbenzimidazolidine is unique due to its benzimidazolidine ring, which imparts specific electronic and steric properties. This makes it more selective and efficient in certain fluorination reactions compared to other fluorinating agents .

Biologische Aktivität

2,2-Difluoro-1,3-dimethylbenzimidazolidine (DFDMB) is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DFDMB, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H12F2N2

- Molecular Weight : 218.24 g/mol

DFDMB exhibits its biological activity primarily through interactions with various biomolecules. The following points summarize its mechanism of action:

- Fluorination Agent : DFDMB acts as a fluorinating agent, facilitating the conversion of alcohols to monofluorides and aldehydes under mild conditions. This property is particularly useful in organic synthesis and pharmaceutical applications .

- Targeting Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and differentiation. Such interactions may lead to anticancer effects by disrupting cellular signaling pathways .

Anticancer Properties

Research indicates that DFDMB may possess anticancer properties. A study demonstrated that compounds similar to DFDMB can inhibit protein kinases, which are crucial for regulating cell growth and metabolism. By inhibiting these kinases, DFDMB may induce apoptosis in cancer cells .

Antiviral Activity

There is evidence suggesting that DFDMB derivatives exhibit antiviral activity against various viruses. For instance, certain derivatives have shown effectiveness against the herpes simplex virus (HSV), inhibiting its replication in cultured cells.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, DFDMB was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

- Synthesis and Application : A study focused on the synthesis of 2,2-difluoro-1,3-diketone derivatives from DFDMB highlighted its utility in developing new therapeutic agents. These derivatives were evaluated for their biological activities and showed promising results in preliminary screenings .

Pharmacokinetics

The pharmacokinetic profile of DFDMB suggests it has favorable absorption characteristics when administered orally or intravenously. Its bioavailability is influenced by factors such as solubility and metabolic stability, which are critical for its therapeutic efficacy.

Data Table: Comparison of Biological Activities

| Property | DFDMB | Similar Compounds |

|---|---|---|

| Anticancer Activity | Inhibits cell growth | 5-Fluorouracil (highly effective) |

| Antiviral Activity | Effective against HSV | Acyclovir (standard treatment) |

| Enzyme Inhibition | Protein kinases | Various kinase inhibitors |

Eigenschaften

IUPAC Name |

2,2-difluoro-1,3-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c1-12-7-5-3-4-6-8(7)13(2)9(12,10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCITGQYAGWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.